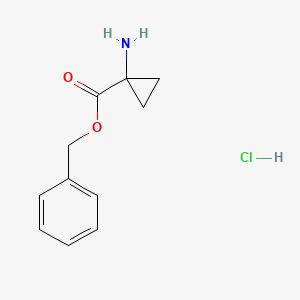
4-Azido-N-butylbenzamide
Descripción general
Descripción
4-Azido-N-butylbenzamide is an organic compound that belongs to the class of azides and benzamides It is characterized by the presence of an azido group (-N₃) attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-butylbenzamide typically involves the following steps:
Formation of N-butylbenzamide: This can be achieved by the reaction of benzoic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Introduction of the Azido Group: The azido group can be introduced by treating N-butylbenzamide with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) under mild heating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Azido-N-butylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: N-butylbenzamide with an amine group replacing the azido group.
Cycloaddition: 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
4-Azido-N-butylbenzamide has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those involving triazole derivatives, which have shown potential in antiviral, antibacterial, and anticancer activities.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and imaging studies in biological systems.
Mecanismo De Acción
The mechanism of action of 4-Azido-N-butylbenzamide primarily involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. In medicinal chemistry, the azido group can be converted into an amine or triazole, which can interact with biological targets such as enzymes, receptors, or nucleic acids, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-butylbenzamide: Lacks the azido group, making it less reactive in certain chemical transformations.
4-Azidobenzamide: Similar structure but without the butyl group, affecting its solubility and reactivity.
4-Azido-N-methylbenzamide: Contains a methyl group instead of a butyl group, which can influence its physical and chemical properties.
Uniqueness
4-Azido-N-butylbenzamide is unique due to the presence of both the azido group and the butyl group. The azido group provides high reactivity, allowing for various chemical transformations, while the butyl group enhances its solubility and potential interactions with biological targets.
Propiedades
IUPAC Name |
4-azido-N-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-3-8-13-11(16)9-4-6-10(7-5-9)14-15-12/h4-7H,2-3,8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMSSHWRLPKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B8148706.png)













